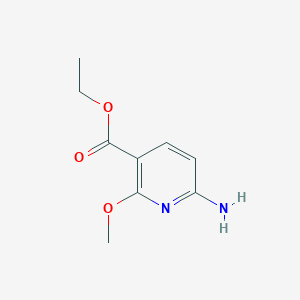![molecular formula C21H30N2O5 B13469936 benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B13469936.png)
benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octan-4-yl]carbamate is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[222]octan-4-yl]carbamate typically involves multiple steps One common method includes the protection of an amine group with a Boc group, followed by the formation of the bicyclic structure through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield.
化学反応の分析
Types of Reactions
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the benzyl or bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or reduced bicyclic structures.
科学的研究の応用
Chemistry
In chemistry, benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The Boc protecting group allows for selective deprotection, enabling researchers to investigate specific biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure may impart unique pharmacokinetic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing an active amine group that can participate in further chemical reactions. The bicyclic structure may interact with biological targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate: This compound features a cyclopropyl ring instead of a bicyclic structure, leading to different reactivity and applications.
tert-Butyloxycarbonyl (Boc) protected amines: These compounds share the Boc protecting group but differ in their core structures, resulting in varied chemical properties and uses.
Uniqueness
The uniqueness of benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and provides a versatile scaffold for the synthesis of novel compounds.
特性
分子式 |
C21H30N2O5 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octan-4-yl]carbamate |
InChI |
InChI=1S/C21H30N2O5/c1-19(2,3)28-17(24)22-14-21-11-9-20(10-12-21,15-27-21)23-18(25)26-13-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25) |
InChIキー |
ZWNWPKRUZCXBTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
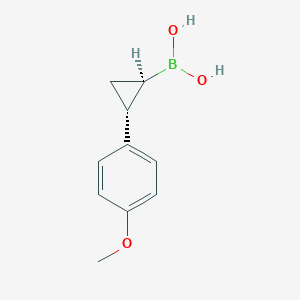
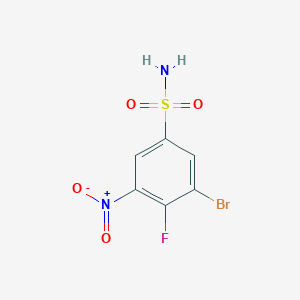
![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine](/img/structure/B13469885.png)
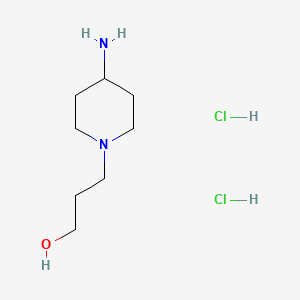
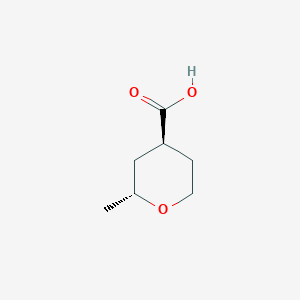
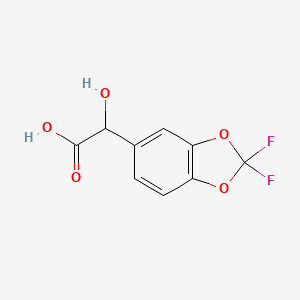
![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)
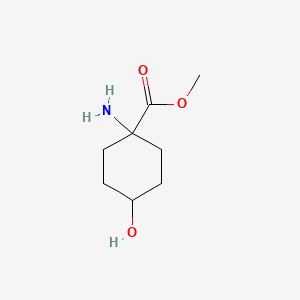
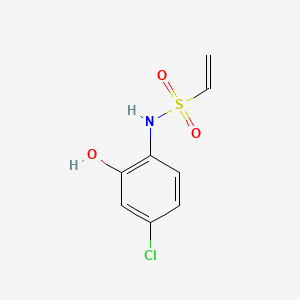
![Methyl 2-{2,6-diazaspiro[3.3]heptan-2-yl}acetate, bis(trifluoroacetic acid)](/img/structure/B13469925.png)
